molecular formula C24H42N2O2 B457619 3-CYCLOHEXYL-N-[4-(3-CYCLOHEXYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE

3-CYCLOHEXYL-N-[4-(3-CYCLOHEXYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE

Cat. No.: B457619
M. Wt: 390.6g/mol
InChI Key: BBUHBCPURDXJMT-UHFFFAOYSA-N
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Description

3-CYCLOHEXYL-N-[4-(3-CYCLOHEXYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features multiple cyclohexyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-N-[4-(3-CYCLOHEXYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with 3-cyclohexylpropanoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with another equivalent of cyclohexylamine to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-N-[4-(3-CYCLOHEXYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups into amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-CYCLOHEXYL-N-[4-(3-CYCLOHEXYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-N-[4-(3-CYCLOHEXYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOHEXYL-N-[4-(3-CYCLOHEXYLPROPANAMIDO)BUTYL]PROPANAMIDE
  • N-CYCLOHEXYL-3-HYDROXY-4-METHOXYBENZAMIDE
  • N-CYCLOHEXYL METHYLONE

Uniqueness

3-CYCLOHEXYL-N-[4-(3-CYCLOHEXYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE is unique due to its multiple cyclohexyl groups, which provide enhanced stability and specific reactivity compared to other similar compounds. This structural feature makes it particularly valuable in applications requiring robust and stable molecules .

Properties

Molecular Formula

C24H42N2O2

Molecular Weight

390.6g/mol

IUPAC Name

3-cyclohexyl-N-[4-(3-cyclohexylpropanoylamino)cyclohexyl]propanamide

InChI

InChI=1S/C24H42N2O2/c27-23(17-11-19-7-3-1-4-8-19)25-21-13-15-22(16-14-21)26-24(28)18-12-20-9-5-2-6-10-20/h19-22H,1-18H2,(H,25,27)(H,26,28)

InChI Key

BBUHBCPURDXJMT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NC2CCC(CC2)NC(=O)CCC3CCCCC3

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2CCC(CC2)NC(=O)CCC3CCCCC3

Origin of Product

United States

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